3-(2-Amino-1,1-difluoroethyl)phenol
Description
3-(2-Amino-1,1-difluoroethyl)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted at the 3-position with a 2-amino-1,1-difluoroethyl group. Such compounds are of interest in medicinal chemistry due to the role of fluorine in enhancing metabolic stability and modulating lipophilicity, while the amino group may facilitate interactions with biological targets .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h1-4,12H,5,11H2 |
InChI Key |
FGQMWUFOTSWKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)phenol typically involves the introduction of the difluoroethyl group to a phenolic compound. One common method involves the reaction of a phenol derivative with a difluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Scientific Research Applications
3-(2-Amino-1,1-difluoroethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. The difluoroethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Difluoroethyl Groups
Key Observations :
- For example, the phenol group in the target compound likely has a lower pKa than non-fluorinated analogs due to electron-withdrawing fluorine atoms.
- The amine group in the target compound distinguishes it from (2-(1,1-difluoroethyl)phenyl)methanol, enabling hydrogen bonding and protonation at physiological pH, which may improve target binding in drug design .
Analogues with Amino-Aromatic Motifs
Key Observations :
- Amino-thiazole in 4-(2-Amino-1,3-thiazol-4-yl)phenol introduces heterocyclic complexity, broadening biological activity (e.g., antimicrobial) compared to the target compound’s simpler amine .
- Trifluoroethanol in 1-(3-Aminophenyl)-2,2,2-trifluoroethanol increases lipophilicity significantly, suggesting that the target compound’s difluoroethyl group may offer a balance between polarity and metabolic stability .
Physicochemical Properties
While direct data for this compound are scarce, inferences can be drawn:
- Melting Point : Analogues like 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine HCl (mp >200°C) suggest that fluorinated amines often exhibit higher melting points due to hydrogen bonding .
- Solubility: The phenol group may enhance water solubility relative to non-polar analogs like (2-(1,1-difluoroethyl)phenyl)methanol, though fluorine’s hydrophobicity could counteract this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
